5-Methyl-2-heptanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C8H19N |

|---|---|

Poids moléculaire |

129.24 g/mol |

Nom IUPAC |

5-methylheptan-2-amine |

InChI |

InChI=1S/C8H19N/c1-4-7(2)5-6-8(3)9/h7-8H,4-6,9H2,1-3H3 |

Clé InChI |

IGELDTXGMACMRK-UHFFFAOYSA-N |

SMILES |

CCC(C)CCC(C)N |

SMILES canonique |

CCC(C)CCC(C)N |

Origine du produit |

United States |

Foundational & Exploratory

5-Methyl-2-heptanamine CAS number 53907-81-6

An In-Depth Technical Guide to 5-Methyl-2-heptanamine (CAS: 53907-81-6)

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a branched-chain primary aliphatic amine. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's physicochemical properties, plausible synthetic routes, analytical methodologies, and safety considerations, grounding all claims in authoritative data.

Core Molecular Identity and Physicochemical Properties

This compound, registered under CAS number 53907-81-6, is an organic compound with the molecular formula C8H19N.[1][2][3] Its structure features a seven-carbon heptane backbone with a methyl group at the fifth position and an amine group at the second position. This substitution pattern results in two chiral centers (at C2 and C5), meaning the molecule can exist as a mixture of four stereoisomers. The presence of these stereoisomers is a critical consideration in its synthesis, analysis, and biological activity.

The molecule is also known by several synonyms, including 1,4-Dimethylhexylamine and 5-methylheptan-2-amine.[2][3] Its structural isomer, 6-methyl-2-heptanamine (CAS 543-82-8), also known as Octodrine or DMHA, has gained notoriety as a stimulant, and literature pertaining to it often provides valuable comparative insights.[4]

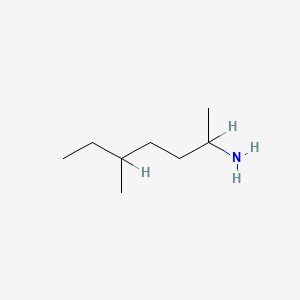

Below is a visualization of the 2D chemical structure of this compound.

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 53907-81-6 | [1][3][5] |

| Molecular Formula | C8H19N | [1][2][3] |

| Molecular Weight | 129.24 g/mol | [2] |

| IUPAC Name | 5-methylheptan-2-amine | [2] |

| Boiling Point | 157-157.5 °C | [1] |

| Density (Predicted) | 0.783 ± 0.06 g/cm³ | [1] |

| Refractive Index | 1.4238 (at 24 °C) | [1] |

| pKa (Predicted) | 11.04 ± 0.35 | [3] |

| Water Solubility | Slightly soluble (3.1 g/L at 25 °C) | [3] |

| LogP (Predicted) | 2.86 |[1] |

Plausible Synthesis Pathway: Reductive Amination

While specific, peer-reviewed synthesis procedures for this compound are not widely published, a chemically sound and industrially common method can be inferred from the synthesis of its isomers and other primary amines: the reductive amination of a corresponding ketone.[4] The logical precursor for this synthesis is 5-methyl-2-heptanone (CAS 18217-12-4).[6][7]

The process involves two key stages:

-

Imine Formation: The ketone reacts with an amine source, typically ammonia, to form an intermediate imine. This reaction is often catalyzed by a mild acid.

-

Reduction: The imine is subsequently reduced to the desired primary amine. A variety of reducing agents can be employed, with choices often dictated by selectivity, safety, and cost.

Exemplary Laboratory-Scale Protocol

This protocol is a representative example based on established chemical principles for reductive amination.[4] Researchers must conduct their own risk assessments and optimization.

Objective: Synthesize this compound from 5-methyl-2-heptanone.

Materials:

-

5-methyl-2-heptanone

-

Ammonium acetate or Ammonia in Methanol

-

Sodium cyanoborohydride (NaBH₃CN) or a hydrogenation setup (e.g., H₂, Pd/C)

-

Methanol (Anhydrous)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-methyl-2-heptanone (1.0 eq) in anhydrous methanol.

-

Causality: Methanol serves as a polar protic solvent, suitable for dissolving the reactants and facilitating the reaction.

-

-

Amine Source Addition: Add ammonium acetate (approx. 3-5 eq). The large excess drives the equilibrium towards imine formation.

-

Causality: Ammonium acetate provides both ammonia and a mild acidic catalyst (acetic acid) to promote the condensation reaction between the ketone and ammonia.

-

-

Reducing Agent Introduction: Cool the mixture in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN, approx. 1.5 eq) portion-wise.

-

Causality: NaBH₃CN is a selective reducing agent that is stable in mildly acidic conditions and preferentially reduces the protonated imine over the ketone, maximizing yield. The reaction is performed cold to control the reaction rate and minimize side reactions.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the starting ketone.

-

Work-up and Extraction:

-

Quench the reaction by slowly adding dilute HCl to decompose any remaining NaBH₃CN.

-

Adjust the pH to >11 with a concentrated NaOH solution to deprotonate the amine salt, making it soluble in organic solvents.

-

Extract the aqueous layer three times with diethyl ether.

-

Causality: The basic work-up ensures the amine is in its free-base form for efficient extraction into a non-polar organic solvent.

-

-

Purification:

-

Combine the organic extracts and dry over anhydrous MgSO₄.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

The resulting crude product can be purified via fractional distillation under vacuum to yield pure this compound.

-

Analytical Methodologies and Characterization

Accurate characterization of this compound requires a combination of spectroscopic and chromatographic techniques. The presence of two stereocenters makes chiral separation a paramount analytical challenge.

Spectroscopic Analysis

-

Mass Spectrometry (MS): GC-MS is the ideal technique for confirming the molecular weight (129.24 g/mol ) and identifying characteristic fragmentation patterns.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Infrared (IR) Spectroscopy: Will exhibit characteristic N-H stretching bands for the primary amine group (typically around 3300-3400 cm⁻¹) and C-H stretching for the alkyl chain.[2]

Chromatographic Analysis: The Chiral Separation Imperative

Given the two chiral centers, resolving the four possible stereoisomers is crucial for any application in pharmacology or drug development. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the standard method for this purpose.[9][10][11]

Exemplary Chiral HPLC Protocol

This protocol is a starting point for method development, based on successful separations of similar chiral amines.[12][13]

Objective: Separate the stereoisomers of this compound.

Instrumentation & Materials:

-

HPLC system with UV or MS detector

-

Chiral column (e.g., Daicel Chiralpak series like IA, IB, or ID, which are polysaccharide-based)

-

Mobile Phase: Hexane/Isopropanol mixture with a basic additive (e.g., Diethylamine, DEA).

Step-by-Step Methodology:

-

Column Selection: Choose a polysaccharide-based CSP (e.g., Chiralpak ID).

-

Causality: These columns are known for their broad enantioselectivity for a wide range of chiral compounds, including amines.

-

-

Mobile Phase Preparation: Prepare a mobile phase of 90:10 (v/v) n-Hexane:Isopropanol with 0.1% DEA.

-

Causality: The hexane/isopropanol ratio controls the polarity and retention time. The basic additive (DEA) is critical; it deactivates acidic sites on the silica support and ensures sharp, symmetrical peaks for the basic amine analyte by preventing tailing.

-

-

Method Parameters:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 210 nm (as the molecule lacks a strong chromophore) or ideally, Mass Spectrometry for higher sensitivity and specificity.

-

-

Analysis & Optimization: Inject a solution of the synthesized this compound. If separation is incomplete, systematically adjust the isopropanol percentage and the type/concentration of the basic additive to optimize resolution between the stereoisomer peaks.

Applications and Research Context

The primary interest in this compound stems from its structural similarity to other stimulant compounds.

-

Dietary Supplements and Stimulants: Isomers of methylheptanamine, particularly 2-amino-6-methylheptane (DMHA), are found in pre-workout and weight-loss supplements.[14] this compound is sometimes ambiguously grouped under the umbrella term "2-aminoisoheptane".[15] These compounds act as central nervous system stimulants, though research into their safety and efficacy, especially for the 5-methyl isomer, is limited.[14]

-

Chemical Intermediate: As a primary amine with a branched alkyl chain, it serves as a versatile building block in organic synthesis. It can be a precursor for creating more complex molecules for agrochemicals, pharmaceuticals, or material science applications.[4]

Safety, Handling, and Toxicology

No specific, comprehensive Safety Data Sheet (SDS) for CAS 53907-81-6 is readily available in public databases.[3] Therefore, safety protocols must be established by extrapolating from data on closely related isomers like 6-methyl-2-heptanamine and general principles for handling aliphatic amines.

Table 2: Anticipated Hazards and Handling Precautions

| Hazard Category | Anticipated Hazard | Recommended Precaution |

|---|---|---|

| Physical Hazard | Flammable liquid and vapor. | Keep away from heat, sparks, and open flames. Use explosion-proof equipment. |

| Health Hazard | Harmful if swallowed. Causes skin and serious eye irritation. | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using. Wear protective gloves, eye, and face protection. |

| Handling | Vapors may be irritating to the respiratory tract. | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid inhaling vapors. |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[16] |

| First Aid | | IF ON SKIN: Take off contaminated clothing and rinse skin with water. IF IN EYES: Rinse cautiously with water for several minutes. Seek immediate medical attention.[17] |

Disclaimer: This safety information is advisory and based on analogous compounds. Always consult a specific, supplier-provided SDS before handling this compound.

Conclusion

This compound (CAS 53907-81-6) is a chiral aliphatic amine whose technical profile is largely defined by its structural relationship to known stimulants. While its synthesis is achievable through standard organic chemistry techniques like reductive amination, its analysis presents the significant challenge of resolving four stereoisomers, a task requiring specialized chiral chromatography. Its primary application context is in the controversial field of dietary supplements, though its potential as a synthetic building block should not be overlooked. For researchers and developers, a thorough understanding of its stereochemistry and careful adherence to safety protocols based on related structures are essential for any investigation involving this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C8H19N | CID 541442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. guidechem.com [guidechem.com]

- 5. This compound | 53907-81-6 [chemicalbook.com]

- 6. 5-methyl-2-heptanone, 18217-12-4 [thegoodscentscompany.com]

- 7. 5-METHYL-2-HEPTANONE | 18217-12-4 [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 11. mdpi.com [mdpi.com]

- 12. yakhak.org [yakhak.org]

- 13. researchgate.net [researchgate.net]

- 14. DMHA (octodrine) in dietary supplement products [opss.org]

- 15. DMHA / 2-Aminoisoheptane / Octodrine: Stimulant in Dispute with FDA [blog.priceplow.com]

- 16. This compound [akkochem.com]

- 17. fishersci.com [fishersci.com]

Spectroscopic Profile of 5-Methyl-2-heptanamine: A Comprehensive Technical Guide

Introduction

5-Methyl-2-heptanamine, a chiral aliphatic amine, presents a simple yet illustrative case study for the application of fundamental spectroscopic techniques in structural elucidation. Its unambiguous characterization is crucial for its use in chemical synthesis, and as a potential intermediate in the development of more complex molecules. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the experimental considerations and interpretation that underpin the definitive assignment of its molecular structure. This document is intended for researchers, scientists, and professionals in drug development who rely on robust analytical data for compound verification and quality control.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound, including its eight carbon atoms in distinct chemical environments, the primary amine group, and multiple chiral centers, give rise to a unique spectroscopic fingerprint. Understanding the correlation between these structural elements and the resulting spectral data is paramount for unambiguous identification.

Figure 1: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's spectrum.

-

Instrumentation: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: A standard pulse-acquire sequence is used. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans (e.g., 16 or 32) to ensure a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts are influenced by the local electronic environment, with carbons closer to the electronegative nitrogen atom appearing further downfield.

| Carbon Atom | Chemical Shift (δ, ppm) | Assignment Rationale |

| C1 | ~14.2 | Terminal methyl group, least deshielded. |

| C2 | ~49.5 | Carbon attached to the amine group, significantly deshielded. |

| C3 | ~40.1 | Methylene carbon adjacent to the chiral center C2. |

| C4 | ~22.8 | Methylene carbon. |

| C5 | ~32.5 | Chiral center with methyl and ethyl substituents. |

| C6 | ~29.3 | Methylene carbon of the ethyl group. |

| C7 | ~11.5 | Terminal methyl group of the ethyl substituent. |

| C8 | ~19.5 | Methyl group attached to the chiral center C5. |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The data presented here are predicted values based on typical chemical shift ranges for aliphatic amines.

¹H NMR Spectral Data

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring protons through chemical shifts, integration, and signal splitting (multiplicity).

| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |

| H on C1 | ~0.8-0.9 | Triplet | 3H | Methyl group split by the adjacent methylene group. |

| H on C2 | ~2.8-3.0 | Multiplet | 1H | Methine proton attached to the nitrogen, deshielded. |

| H on C3 | ~1.2-1.4 | Multiplet | 2H | Diastereotopic methylene protons. |

| H on C4 | ~1.1-1.3 | Multiplet | 2H | Methylene protons. |

| H on C5 | ~1.4-1.6 | Multiplet | 1H | Methine proton at the chiral center. |

| H on C6 | ~1.2-1.4 | Multiplet | 2H | Methylene protons of the ethyl group. |

| H on C7 | ~0.8-0.9 | Triplet | 3H | Terminal methyl group of the ethyl substituent. |

| H on C8 | ~0.8-0.9 | Doublet | 3H | Methyl group split by the adjacent methine proton. |

| H on N | ~1.1 (broad) | Singlet | 2H | Amine protons, often broad and may exchange with D₂O. |

Note: The multiplicity of some signals may be complex due to diastereotopicity and overlapping signals.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In this compound, the primary amine group gives rise to characteristic absorption bands.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: A thin film of the neat liquid sample is prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: The spectrum is typically scanned over the range of 4000-400 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.

IR Spectral Data and Interpretation

The IR spectrum of this compound is dominated by absorptions from C-H and N-H bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-3500 | N-H stretch | Primary Amine |

| 2850-2960 | C-H stretch | Alkane (CH, CH₂, CH₃) |

| 1590-1650 | N-H bend (scissoring) | Primary Amine |

| 1450-1470 | C-H bend (scissoring) | CH₂ |

| 1370-1380 | C-H bend (rocking) | CH₃ |

| 1000-1250 | C-N stretch | Aliphatic Amine |

The presence of a primary amine is strongly indicated by the two N-H stretching bands in the 3300-3500 cm⁻¹ region (symmetric and asymmetric stretches) and the N-H bending vibration.[1][2] The strong C-H stretching absorptions below 3000 cm⁻¹ confirm the aliphatic nature of the molecule.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Ionization: Electron Ionization (EI) is a common method for analyzing small, volatile molecules like this compound.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is typically used. The GC separates the sample from any impurities before it enters the mass spectrometer.

-

Data Acquisition: The mass spectrometer scans a range of mass-to-charge ratios (m/z) to detect the molecular ion and its fragments.

Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (129.25 g/mol ).[3] However, for aliphatic amines, the molecular ion peak is often weak or absent. The fragmentation pattern is dominated by α-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom. This is the most favorable fragmentation pathway as it leads to the formation of a stable, resonance-stabilized iminium cation.

Major Fragment Ions:

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 129 | [C₈H₁₉N]⁺ | Molecular Ion (M⁺) |

| 114 | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion. |

| 86 | [M - C₃H₇]⁺ | Loss of a propyl radical. |

| 44 | [CH₃CH=NH₂]⁺ | Base Peak; α-cleavage at the C2-C3 bond. |

| 29 | [C₂H₅]⁺ | Ethyl cation. |

The base peak at m/z 44 is highly characteristic of a primary amine with a methyl group attached to the α-carbon.[3] This fragment is formed by the cleavage of the bond between C2 and C3, resulting in the stable iminium ion [CH₃CHNH₂]⁺.

Figure 2: Key fragmentation pathways of this compound in Mass Spectrometry.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy confirms the presence of the primary amine functional group, and mass spectrometry provides the molecular weight and characteristic fragmentation patterns. This orthogonal approach, where each technique provides complementary information, is fundamental to the robust analytical workflows required in chemical research and development. The data and interpretations presented in this guide serve as a reliable reference for the spectroscopic identification of this compound.

References

- 1. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 2. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 3. This compound | C8H19N | CID 541442 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 5-Methyl-2-heptanamine via Reductive Amination of 5-methyl-2-heptanone

Executive Summary

The synthesis of aliphatic amines is a cornerstone of modern organic chemistry, with applications ranging from pharmaceutical intermediates to agrochemicals. 5-Methyl-2-heptanamine, a chiral branched-chain amine, serves as a valuable building block and a model compound for demonstrating advanced synthetic methodologies. This guide provides an in-depth technical analysis of the conversion of 5-methyl-2-heptanone to this compound. We will dissect the core synthetic strategy—reductive amination—exploring the causality behind various experimental choices, from classical approaches to modern catalytic systems. This document is designed to be a field-proven resource, offering detailed protocols, comparative analyses, and a forward-looking perspective on the synthesis of this and related aliphatic amines.

Introduction: The Strategic Value of Reductive Amination

This compound (C₈H₁₉N) is an aliphatic amine whose structure presents synthetic challenges and opportunities, particularly concerning stereocontrol at its two chiral centers.[1][2] Its synthesis from the readily available prochiral ketone, 5-methyl-2-heptanone, is a classic yet highly relevant transformation.[3][4]

The most robust and widely adopted strategy for this conversion is reductive amination . This method is a cornerstone of C-N bond formation, valued for its efficiency and high degree of control, which circumvents common issues like overalkylation that plague alternative methods such as direct alkylation of ammonia.[5][6] Reductive amination is a class of reactions that converts a carbonyl group to an amine through an intermediate imine.[5] From a green chemistry perspective, many reductive amination protocols are one-pot reactions, which minimizes waste by eliminating the need for intermediate purification steps.[5][7]

The Core Mechanism: A Two-Step Cascade in a Single Pot

The power of reductive amination lies in its sequential, one-pot nature. The process involves two distinct, mechanistically coupled steps:

-

Imine Formation: The process begins with the nucleophilic attack of an amine source, typically ammonia for primary amine synthesis, on the electrophilic carbonyl carbon of 5-methyl-2-heptanone. This forms a transient hemiaminal intermediate, which readily dehydrates under neutral or weakly acidic conditions to yield a protonated imine (an iminium ion).

-

Reduction: The C=N double bond of the iminium ion is then reduced by a suitable reducing agent to furnish the final amine product.

This sequence is highly efficient because the iminium ion is often more susceptible to reduction than the starting ketone, allowing for high selectivity.

Caption: General mechanism of reductive amination.

Key Methodologies for Synthesis

The choice of methodology for the reductive amination of 5-methyl-2-heptanone depends on factors such as scale, available equipment, cost, and desired environmental impact. We will explore three primary, field-proven approaches.

Method A: Catalytic Hydrogenation

This approach represents a highly atom-economical and environmentally friendly ("green") pathway, utilizing molecular hydrogen (H₂) as the terminal reductant, with water as the only theoretical byproduct.[8]

-

Expertise & Experience: The key to a successful catalytic hydrogenation is the choice of catalyst and control of reaction conditions (temperature and pressure). Raney Nickel is a cost-effective and highly active catalyst for aliphatic ketone amination.[9] Palladium on carbon (Pd/C) is an alternative, often providing excellent yields under milder conditions. The reaction is typically performed in a pressure vessel (autoclave) to handle the hydrogen gas safely and effectively. The presence of an ammonium salt, formed from ammonia and an organic acid, is often used to facilitate the reaction.[10]

-

Experimental Protocol (Conceptual):

-

A pressure-rated stainless-steel autoclave is charged with 5-methyl-2-heptanone, a solvent (e.g., ethanol or methanol), and a catalytic amount of Raney Nickel (typically 5-10% by weight, handled as a slurry in water or ethanol to prevent ignition).

-

The vessel is sealed and purged several times with nitrogen to remove oxygen.

-

A solution of aqueous ammonia is added.

-

The vessel is pressurized with hydrogen gas (e.g., to 50-100 psi, though higher pressures can be used).

-

The mixture is heated (e.g., to 60-90°C) and stirred vigorously to ensure efficient gas-liquid-solid mixing.[9]

-

Reaction progress is monitored by GC analysis of aliquots or by observing the cessation of hydrogen uptake.

-

Upon completion, the vessel is cooled, vented, and the catalyst is carefully filtered off.

-

The product is isolated from the filtrate via distillation or extraction after basification.

-

Caption: Experimental workflow for catalytic hydrogenation.

Method B: Hydride-Mediated Reductive Amination

This is arguably the most common laboratory-scale method due to its operational simplicity and use of mild reducing agents.

-

Expertise & Experience: While sodium borohydride (NaBH₄) can reduce imines, it also readily reduces the starting ketone.[6] This lack of chemoselectivity necessitates a two-step procedure (pre-formation of the imine, then reduction). The superior choice for a one-pot reaction is sodium cyanoborohydride (NaBH₃CN) .[5] The electron-withdrawing cyanide group attenuates the reactivity of the borohydride, making it selective for the protonated imine (iminium ion) over the ketone at weakly acidic pH (typically pH 6-7). This is a critical self-validating system: the reaction conditions that favor imine formation are the same conditions under which NaBH₃CN is most effective and selective.[5] An alternative, less toxic reagent is sodium triacetoxyborohydride (NaBH(OAc)₃), which is also highly effective.[6]

-

Experimental Protocol (Conceptual):

-

To a stirred solution of 5-methyl-2-heptanone in a suitable solvent (e.g., methanol), add ammonium acetate or another source of ammonia and a weak acid.

-

Stir the mixture at room temperature for 20-30 minutes to allow for the equilibrium formation of the imine/iminium ion.

-

In a single portion, add sodium cyanoborohydride (NaBH₃CN) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction's progress using TLC or GC-MS.

-

Upon completion, carefully quench the reaction by adding dilute aqueous HCl to destroy any remaining hydride reagent (perform in a fume hood as HCN gas can be evolved).[5]

-

Basify the mixture with aqueous NaOH to pH > 11.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

-

Method C: The Leuckart-Wallach Reaction

This classical named reaction offers a one-pot synthesis using inexpensive and readily available reagents.[11]

-

Expertise & Experience: The Leuckart reaction utilizes ammonium formate or formamide as both the nitrogen source and the hydride donor.[11][12] The reaction proceeds through the reduction of an intermediate imine by a formate anion, which decomposes to carbon dioxide and a hydride equivalent.[13] A significant drawback is the high temperature (often 120-180°C) required, which can limit its applicability for sensitive substrates.[11][13] Additionally, the primary product may be the N-formylated amine, which requires a subsequent hydrolysis step to yield the free amine.

-

Experimental Protocol (Conceptual):

-

Combine 5-methyl-2-heptanone with a molar excess of ammonium formate (or formamide and formic acid).

-

Heat the mixture under reflux, typically at a temperature of 130-160°C, for several hours.

-

Monitor the reaction by TLC or GC.

-

After cooling, add concentrated HCl to the reaction mixture and heat to hydrolyze the intermediate formamide.

-

Cool the solution and basify with a strong base (e.g., NaOH pellets or 50% aqueous solution) until strongly alkaline.

-

Extract the product with an organic solvent.

-

Purify the product by distillation.

-

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route requires a careful evaluation of multiple factors.

| Parameter | Method A: Catalytic Hydrogenation | Method B: Hydride Reduction (NaBH₃CN) | Method C: Leuckart-Wallach |

| Yield | Generally high (80-95%) | Good to excellent (75-90%) | Moderate to good (60-85%) |

| Selectivity | High | Excellent chemoselectivity | Good, but may form N-formyl byproduct |

| "Green" Aspect | High (H₂ is the reductant, water is the byproduct) | Moderate (boron salts are byproducts) | High (CO₂ and H₂O are byproducts)[14] |

| Safety | Requires specialized high-pressure equipment | NaBH₃CN is highly toxic; quenching can produce HCN gas | Requires very high temperatures |

| Cost | Catalyst can be expensive but is recyclable | Reagents are moderately expensive | Reagents are very inexpensive |

| Scalability | Excellent for industrial scale | Good for lab and pilot scale | Good for lab scale, but high temps can be an issue |

Purification and Characterization

Regardless of the synthetic method, the final product must be rigorously purified and characterized to ensure it meets the required specifications.

-

Purification: The crude this compound, being a relatively volatile liquid, is best purified by fractional distillation under atmospheric or reduced pressure. For high-purity samples, preparative gas chromatography or column chromatography on silica gel (using a solvent system such as dichloromethane/methanol/ammonia) can be employed.

-

Characterization: The identity and purity of the final product should be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the carbon-hydrogen framework and the successful conversion of the ketone to the amine.

-

Mass Spectrometry (MS): GC-MS is ideal for confirming the molecular weight (129.25 g/mol ) and assessing purity.[1]

-

Infrared (IR) Spectroscopy: The disappearance of the strong C=O stretch (around 1715 cm⁻¹) from the starting material and the appearance of N-H stretching bands (around 3300-3400 cm⁻¹) confirm the conversion.

-

Conclusion and Future Outlook

The synthesis of this compound from 5-methyl-2-heptanone is most effectively achieved through reductive amination. While classical methods like the Leuckart-Wallach reaction remain viable, modern approaches using catalytic hydrogenation or selective hydride reagents offer superior control, milder conditions, and often higher yields. For industrial applications, catalytic hydrogenation is the preferred route due to its scalability and green credentials. For laboratory and pilot-plant scales, the operational simplicity of using sodium cyanoborohydride or sodium triacetoxyborohydride is highly advantageous.

Looking forward, the field is advancing toward asymmetric synthesis. The development of chiral catalysts and biocatalytic methods, such as the use of imine reductases (IREDs), will enable the direct production of specific enantiomers of this compound, a critical capability for the pharmaceutical industry.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C8H19N | CID 541442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Methyl-2-heptanone | C8H16O | CID 28965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 18217-12-4: 5-METHYL-2-HEPTANONE | CymitQuimica [cymitquimica.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]

- 8. blogs.rsc.org [blogs.rsc.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. US3187047A - Reductive amination of ketones - Google Patents [patents.google.com]

- 11. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]

Physical properties of 5-Methyl-2-heptanamine (boiling point, solubility)

An In-depth Technical Guide to the Physical Properties of 5-Methyl-2-heptanamine

Introduction

This compound (CAS No: 53907-81-6) is a primary aliphatic amine with a branched hydrocarbon chain.[1] As a member of the amine family, its chemical behavior and physical properties are dictated by the presence of the basic amino group (-NH₂) and the size and structure of its alkyl framework.[2][3] Understanding its core physical characteristics, such as boiling point and solubility, is fundamental for professionals in research, chemical synthesis, and drug development. These properties govern the compound's handling, storage, reaction conditions, and pharmacokinetic profile in potential therapeutic applications.

This technical guide provides a detailed examination of the boiling point and solubility of this compound. It synthesizes theoretical principles with actionable experimental protocols, offering a comprehensive resource for scientists and researchers.

Physicochemical Profile of this compound

A summary of the key physical and chemical properties of this compound is presented below. These values serve as a critical baseline for experimental design and application.

| Property | Value | Source |

| Molecular Formula | C₈H₁₉N | [1][4][5] |

| Molecular Weight | 129.24 g/mol | [1][4] |

| IUPAC Name | 5-methylheptan-2-amine | [4] |

| Boiling Point | 157-157.5 °C | [1] |

| Water Solubility | 3.1 g/L (at 25 °C) (Slightly Soluble) | [5] |

| Predicted pKa | 11.04 ± 0.35 | [5] |

Boiling Point: Theory and Determination

The boiling point of a substance is a critical indicator of the strength of its intermolecular forces. For primary amines like this compound, these forces are a combination of van der Waals dispersion forces and hydrogen bonding.

Expertise & Experience: The Causality Behind Boiling Point

The boiling point of this compound (157-157.5 °C) is significantly influenced by its molecular structure.[1]

-

Hydrogen Bonding: As a primary amine, this compound has two hydrogen atoms attached to the nitrogen, enabling it to act as both a hydrogen bond donor and acceptor.[3][6] These hydrogen bonds are stronger than the dipole-dipole interactions in molecules of similar size but weaker than the hydrogen bonds found in alcohols, as nitrogen is less electronegative than oxygen.[7][8] This is why its boiling point is higher than that of alkanes with a similar molar mass but lower than that of corresponding alcohols.[8]

-

Molecular Weight and Branching: The boiling point of amines increases with molecular mass due to stronger van der Waals forces.[7] The branching in the alkyl chain of this compound can slightly lower the boiling point compared to its straight-chain isomer, octan-2-amine, by reducing the surface area available for intermolecular contact. However, its boiling point is very similar to its isomer, 6-Methyl-2-heptanamine (154-156 °C), indicating a minor influence of the methyl group's position in this case.[9]

Trustworthiness: A Self-Validating Protocol for Boiling Point Determination

This protocol describes a micro-boiling point determination method, which is suitable for small sample quantities and ensures accuracy through careful observation of the phase transition.

Experimental Protocol: Micro-Boiling Point Determination

-

Apparatus Setup:

-

Secure a capillary tube (sealed at one end) to a thermometer using a rubber band or wire. The open end of the capillary tube should face downwards.

-

Introduce a small amount (2-3 drops) of this compound into a small-diameter test tube (Thiele tube or similar).

-

Place the inverted capillary tube into the test tube containing the amine.

-

Immerse the apparatus in a heating bath (e.g., mineral oil or a calibrated heating block) ensuring the sample is below the liquid level.

-

-

Heating and Observation:

-

Heat the bath slowly, at a rate of approximately 1-2 °C per minute, while stirring to ensure uniform temperature distribution.

-

Rationale: Slow, even heating is critical to accurately pinpoint the temperature at which the liquid and vapor phases are in equilibrium.

-

Observe the inverted capillary tube. As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary. This occurs as the air trapped inside expands and is displaced by the vapor of the amine.

-

-

Boiling Point Identification:

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

-

Rationale: At this precise moment, the vapor pressure of the substance equals the external atmospheric pressure, which is the definition of the boiling point.

-

-

Validation:

-

Repeat the measurement at least twice to ensure reproducibility. The readings should agree within 1-2 °C.

-

Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

-

Visualization: Boiling Point Determination Workflow

Caption: Workflow for micro-boiling point determination.

Solubility: A Multifaceted Property

The solubility of an amine is dependent on the solvent's nature (polar vs. non-polar) and, for aqueous solutions, the pH.

Expertise & Experience: The Driving Forces of Solubility

-

Aqueous Solubility: this compound has a limited water solubility of 3.1 g/L.[5] This is consistent with general solubility rules for amines, which state that the borderline for water solubility is around five to six carbon atoms.[8] With eight carbon atoms, the hydrophobic character of the alkyl chain dominates over the hydrophilic nature of the small polar amino group, limiting its ability to dissolve in water.[10][11]

-

Solubility in Acid: Amines are weak bases due to the lone pair of electrons on the nitrogen atom.[2] They react with acids, such as hydrochloric acid (HCl), to form ammonium salts.[11][12]

-

R-NH₂ + HCl → R-NH₃⁺Cl⁻

-

-

This resulting salt is ionic and therefore significantly more soluble in water than the original neutral amine.[10][12] This property is crucial in drug development for formulating amine-containing drugs as water-soluble salts.

-

Organic Solubility: Like most organic compounds with significant hydrocarbon character, this compound is expected to be soluble in common non-polar or weakly polar organic solvents like diethyl ether, dichloromethane, or hexane.[10]

Trustworthiness: A Self-Validating Protocol for Solubility Assessment

This protocol provides a systematic approach to qualitatively assess the solubility of this compound in various solvents.

Experimental Protocol: Qualitative Solubility Testing

-

Preparation:

-

Label three separate test tubes: "Water," "6M HCl," and "Diethyl Ether."

-

Add 2 mL of the respective solvent to each test tube.

-

-

Solubility in Water:

-

Add 5 drops of this compound to the "Water" test tube.

-

Stir the mixture vigorously for 2-3 minutes.

-

Observe if the amine dissolves completely (forms a single, clear phase) or remains as a separate layer or emulsion. Record the observation.[12]

-

Test the pH of the solution with pH paper; a basic pH is expected if dissolution occurs.[12]

-

-

Solubility in Acidic Solution:

-

Add 5 drops of this compound to the "6M HCl" test tube.

-

Stir vigorously and observe any changes in solubility compared to water. Note any heat evolution, which may indicate an acid-base reaction.[11][12]

-

Rationale: This step validates the basic nature of the amine. A substance that is insoluble in water but soluble in aqueous acid is very likely a basic compound like an amine.[11]

-

-

Solubility in Organic Solvent:

-

Add 5 drops of this compound to the "Diethyl Ether" test tube.

-

Stopper and shake the test tube (ensure proper venting).

-

Observe for complete miscibility.

-

Rationale: This confirms the compound's lipophilic ("fat-loving") character, which is essential for predicting its behavior in non-polar environments.

-

Visualization: Solubility Determination Workflow

Caption: Workflow for qualitative solubility assessment.

Conclusion

The physical properties of this compound are characteristic of a primary amine with a significant alkyl component. Its boiling point of 157-157.5 °C is a result of intermolecular hydrogen bonding and van der Waals forces. Its solubility profile—slight solubility in water, high solubility in aqueous acid, and high solubility in organic solvents—is a direct consequence of the interplay between its polar amine head and its non-polar hydrocarbon tail. A thorough understanding and experimental validation of these properties are indispensable for the effective and safe utilization of this compound in any scientific or industrial setting.

References

- 1. Page loading... [guidechem.com]

- 2. embibe.com [embibe.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound | C8H19N | CID 541442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. guidechem.com [guidechem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scienceready.com.au [scienceready.com.au]

- 8. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 9. Page loading... [guidechem.com]

- 10. moorparkcollege.edu [moorparkcollege.edu]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. chemhaven.org [chemhaven.org]

An In-depth Technical Guide to the Stereoisomers of 5-Methyl-2-heptanamine

Abstract

This technical guide provides a comprehensive exploration of the stereoisomers of 5-Methyl-2-heptanamine, a chiral amine with significant potential in drug discovery and asymmetric synthesis. Addressed to researchers, scientists, and drug development professionals, this document delineates the foundational principles of stereoisomerism as applied to this molecule, outlines robust methodologies for the synthesis and separation of its stereoisomers, and details advanced analytical techniques for their characterization. By integrating theoretical knowledge with practical, field-proven insights, this guide serves as an essential resource for the isolation and study of the individual stereoisomers of this compound, paving the way for the investigation of their unique biological activities and applications as chiral building blocks.

Foundational Stereochemistry of this compound

This compound is a chiral primary amine with the molecular formula C8H19N. Its structure, characterized by a heptane backbone with a methyl group at the fifth carbon and an amino group at the second, gives rise to multiple stereoisomers due to the presence of two chiral centers.

Identification of Chiral Centers

The IUPAC name, 5-methylheptan-2-amine, and its SMILES notation, CCC(C)CCC(C)N, clearly indicate two stereogenic centers at the C2 and C5 positions. The carbon atom at position 2 is bonded to a hydrogen atom, a methyl group, an amino group, and a larger alkyl chain. Similarly, the carbon at position 5 is bonded to a hydrogen atom, a methyl group, an ethyl group, and another alkyl chain. The presence of these two distinct chiral centers means that the molecule is not superimposable on its mirror image.

Enumeration of Stereoisomers

For a molecule with 'n' chiral centers, the maximum number of possible stereoisomers is given by the 2^n rule, provided there is no internal plane of symmetry (meso compounds).[1][2] In the case of this compound, with two chiral centers (n=2), there is a maximum of 2^2 = 4 possible stereoisomers.[1] These stereoisomers exist as two pairs of enantiomers.

The four stereoisomers can be designated using the Cahn-Ingold-Prelog (R/S) nomenclature for each chiral center:

-

(2R, 5R)-5-Methyl-2-heptanamine

-

(2S, 5S)-5-Methyl-2-heptanamine

-

(2R, 5S)-5-Methyl-2-heptanamine

-

(2S, 5R)-5-Methyl-2-heptanamine

The (2R, 5R) and (2S, 5S) isomers are a pair of enantiomers, as are the (2R, 5S) and (2S, 5R) isomers. Any other pairing of these stereoisomers results in diastereomers, which are stereoisomers that are not mirror images of each other.

Caption: Relationships between the four stereoisomers of this compound.

Synthesis and Resolution of Stereoisomers

The preparation of enantiomerically pure this compound can be approached through two primary strategies: stereoselective synthesis to directly form a desired stereoisomer, or the resolution of a racemic mixture.

Stereoselective Synthesis of Chiral Amines

Modern synthetic organic chemistry offers several powerful methods for the asymmetric synthesis of chiral amines.[3] These methods aim to control the stereochemical outcome of the reaction to produce a single enantiomer or diastereomer in high purity.

Biocatalysis, particularly the use of enzymes like imine reductases (IREDs) and reductive aminases (RedAms), has emerged as a sustainable and highly selective method for chiral amine synthesis.[4][5][6] These enzymes catalyze the asymmetric reduction of imines or the reductive amination of ketones with high enantioselectivity.[5][7]

Conceptual Workflow for Enzymatic Synthesis:

-

Substrate Selection: The synthesis would commence with a suitable prochiral ketone, such as 5-methyl-2-heptanone.

-

Enzyme Screening: A panel of IREDs or RedAms would be screened for activity and stereoselectivity towards the substrate.

-

Reaction Optimization: Key parameters such as pH, temperature, co-factor regeneration system, and substrate/enzyme loading are optimized to maximize conversion and enantiomeric excess (ee).

-

Product Isolation: The chiral amine product is isolated and purified from the reaction mixture.

Caption: Conceptual workflow for the enzymatic synthesis of chiral this compound.

Chiral Resolution of Racemic Mixtures

Chiral resolution is a widely employed technique for separating enantiomers from a racemic mixture.[8][9][10] This is often achieved by converting the enantiomers into diastereomers, which possess different physical properties and can be separated by conventional methods like crystallization or chromatography.[9][10]

A classic and effective method for resolving racemic amines is through the formation of diastereomeric salts with a chiral acid.[8]

Experimental Protocol for Diastereomeric Salt Resolution:

-

Resolving Agent Selection: Choose an enantiomerically pure chiral acid, such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid.[8]

-

Salt Formation: Dissolve the racemic this compound in a suitable solvent and add an equimolar amount of the chiral resolving agent.

-

Fractional Crystallization: The resulting diastereomeric salts will have different solubilities. Induce crystallization and separate the less soluble diastereomeric salt by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

-

Liberation of the Free Amine: Treat the purified diastereomeric salt with a base to neutralize the chiral acid and liberate the enantiomerically enriched free amine.

-

Recovery of the Other Enantiomer: The more soluble diastereomeric salt remaining in the mother liquor can be treated similarly to recover the other enantiomer.

Caption: Workflow for the chiral resolution of racemic this compound via diastereomeric salt formation.

Analytical Characterization of Stereoisomers

Once the stereoisomers have been synthesized or resolved, their purity and absolute configuration must be rigorously determined using appropriate analytical techniques.

Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and quantifying enantiomers and diastereomers.[11][12][13][14]

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[11][15] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective for resolving a wide range of racemates, including primary amines.[11]

Typical Chiral HPLC Method Parameters:

| Parameter | Typical Value/Condition | Rationale |

| Chiral Stationary Phase | Polysaccharide-based (e.g., CHIRALPAK series) | Broad applicability for chiral amines.[11] |

| Mobile Phase | Hexane/Isopropanol or other alcohol mixtures | Provides a non-polar environment for enantioselective interactions. |

| Additives | 0.1% Diethylamine (DEA) or Triethylamine (TEA) | Basic additives are often required to improve peak shape and reduce tailing for amines.[11] |

| Detection | UV or Mass Spectrometry (MS) | For quantification and identification. |

For volatile amines like this compound, chiral GC is also a highly effective analytical method.[12][14][16] Derivatized cyclodextrins are commonly used as chiral stationary phases in capillary columns.[12] Often, the amine is derivatized, for example with a trifluoroacetyl group, to improve its volatility and chromatographic behavior.[12]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for stereochemical analysis.

¹H NMR spectroscopy can be used to determine the diastereomeric ratio (d.r.) of a mixture.[17] Since diastereomers have different physical properties, their corresponding nuclei are in different chemical environments and will exhibit distinct signals in the NMR spectrum.[17] By integrating the signals corresponding to each diastereomer, their relative ratio can be accurately determined.[17] Advanced techniques like band-selective pure shift NMR can be employed to resolve overlapping signals in complex spectra.[18][19]

To determine the absolute configuration of an enantiomerically enriched amine, a chiral derivatizing agent such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) can be used.[20][21] The amine is reacted with both (R)- and (S)-MTPA chloride to form a pair of diastereomeric amides. By analyzing the ¹H or ¹⁹F NMR spectra of these amides and comparing the chemical shifts of the protons or fluorine atoms near the stereocenter, the absolute configuration of the original amine can be assigned based on Mosher's model.[20][22]

Pharmacological and Synthetic Importance

The study of individual stereoisomers is of paramount importance in the pharmaceutical sciences and in synthetic chemistry.

The Principle of Stereoselectivity in Drug Action

The biological systems in the human body, such as enzymes and receptors, are inherently chiral. Consequently, the different stereoisomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[23][24][25][26][27] One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be inactive, have a different activity, or even be responsible for adverse effects (the distomer).[23][26] Therefore, the development of single-enantiomer drugs is a major focus in the pharmaceutical industry to improve therapeutic outcomes and reduce side effects.[23][27] While the specific biological activity of the stereoisomers of this compound is not extensively documented in public literature, its structural similarity to other pharmacologically active amines suggests that its individual stereoisomers could have unique biological properties worth investigating.

Chiral Amines as Building Blocks in Asymmetric Synthesis

Enantiomerically pure amines are highly valuable as chiral auxiliaries, catalysts, and key intermediates in the synthesis of complex molecules such as pharmaceuticals and agrochemicals.[28][29] They can be used to control the stereochemistry of new chiral centers being formed in a chemical reaction. The stereoisomers of this compound could therefore serve as versatile building blocks for the synthesis of novel, enantiomerically pure compounds.

Conclusion

This compound possesses a rich stereochemical landscape with four distinct stereoisomers. This guide has provided a comprehensive framework for the systematic study of these isomers, from their theoretical basis to practical strategies for their synthesis, separation, and characterization. The principles and methodologies outlined herein are grounded in established chemical literature and represent the current best practices in the field. For researchers in drug discovery and development, a thorough understanding and characterization of the individual stereoisomers of chiral molecules like this compound is not merely an academic exercise but a critical step in the development of safer and more effective medicines. The application of the described techniques will enable the scientific community to unlock the full potential of each of these unique stereoisomers.

References

- 1. Molecules with Two Chiral Centers [webhost.bridgew.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. research.manchester.ac.uk [research.manchester.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Reductive aminations by imine reductases: from milligrams to tons - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00124A [pubs.rsc.org]

- 7. Frontiers | Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline [frontiersin.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Chiral resolution - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 13. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 14. gcms.cz [gcms.cz]

- 15. mdpi.com [mdpi.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. benchchem.com [benchchem.com]

- 18. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Mosher's acid - Wikipedia [en.wikipedia.org]

- 22. Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. ijpsjournal.com [ijpsjournal.com]

- 25. Pharmaceutical importance of stereochemistry | PPTX [slideshare.net]

- 26. researchgate.net [researchgate.net]

- 27. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 28. alfachemic.com [alfachemic.com]

- 29. pubs.acs.org [pubs.acs.org]

Navigating the Commercial Landscape of 5-Methyl-2-heptanamine: A Technical Guide for Researchers

For Immediate Release

This guide provides an in-depth analysis of the commercial supplier landscape for 5-Methyl-2-heptanamine, a critical chemical intermediate for professionals in research, and drug development. We will explore the nuances of its chemical identity, crucial quality control parameters for sourcing, and a comparative overview of prominent commercial suppliers. This document also addresses the compound's regulatory complexities to ensure informed procurement decisions.

Decoding the Identity of this compound: Isomers and Salts

A primary challenge in sourcing this compound lies in its various isomers and salt forms, each identified by a unique CAS number. A clear understanding of these distinctions is paramount for experimental reproducibility and regulatory compliance.

-

CAS 543-82-8 (2-Amino-6-methylheptane): This CAS number specifically identifies the isomer where the methyl group is at the 6th position of the heptane chain. It is a commonly used synonym and is often marketed under the name Octodrine or DMHA.[1][2]

-

CAS 53907-81-6 (this compound): This designation is for the isomer with the methyl group at the 5th position. While structurally similar, it is a distinct chemical entity from CAS 543-82-8.[3]

-

CAS 1379900-97-6 (this compound hydrochloride): This CAS number corresponds to the hydrochloride salt form of this compound.[4][5] Salt forms often exhibit different physical properties, such as solubility and stability, which can be advantageous in specific applications.

It is crucial for researchers to specify the exact CAS number required for their application to ensure the procurement of the correct molecule.

Caption: Isomeric and salt forms of Methylheptanamine.

Quality Control and Supplier Vetting: A Researcher's Checklist

For researchers and drug developers, the purity and characterization of starting materials are non-negotiable. When evaluating commercial suppliers of this compound, a rigorous vetting process is essential.

A key deliverable from any reputable supplier is a comprehensive Certificate of Analysis (CoA) . While a generic CoA can be requested, it is best practice to obtain a lot-specific CoA for the material being purchased. This document should provide detailed information on the analytical tests performed to confirm the identity and purity of the compound.

Essential Analytical Techniques for Quality Verification:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the correct isomeric form and identifying any organic impurities.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for assessing purity and identifying volatile impurities. The mass spectrum provides confirmation of the molecular weight.

-

Purity by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): Quantifies the percentage of the desired compound, typically aiming for purities of ≥97% or higher for research applications.[1]

References

An In-Depth Technical Guide to the Safe Handling of 5-Methyl-2-heptanamine

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Terrain of Limited Data

As scientists and researchers, we are often tasked with exploring the frontiers of chemistry, which invariably involves handling novel or lesser-studied compounds. 5-Methyl-2-heptanamine, a primary aliphatic amine, falls into this category. While its basic chemical and physical properties are documented, a comprehensive, officially sanctioned safety and toxicological profile remains conspicuously absent from the public record. This guide is therefore constructed upon a foundation of scientific prudence, extrapolating from the known hazards of the broader class of aliphatic amines and established protocols for managing flammable and corrosive substances. It is imperative that the user of this guide recognizes this data gap and approaches the handling of this compound with a heightened sense of caution, treating it as potentially hazardous until proven otherwise.

Section 1: Chemical and Physical Identity of this compound

Understanding the fundamental properties of a compound is the first step in a robust safety assessment. Below is a summary of the known characteristics of this compound.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | 1,4-Dimethylhexylamine, 5-methylheptan-2-amine | - |

| CAS Number | 53907-81-6 | - |

| Molecular Formula | C₈H₁₉N | - |

| Molecular Weight | 129.24 g/mol | - |

| Appearance | Not specified; likely a liquid | Inferred |

| Boiling Point | 157-157.5 °C | - |

| Density | 0.783 g/cm³ (predicted) | - |

Section 2: Hazard Assessment - An Extrapolative Approach

In the absence of specific toxicological data for this compound, we must infer its potential hazards from its chemical structure and the known properties of similar short-chain aliphatic amines.

Corrosivity and Irritation

Lower molecular weight aliphatic amines are known to be severe irritants to the skin, eyes, and mucous membranes. Direct contact with liquid aliphatic amines can cause chemical burns. Vapors are also irritating to the respiratory tract, and inhalation may lead to coughing, shortness of breath, and in severe cases, pulmonary edema, which can have a delayed onset.[1][2]

Flammability

Many short-chain aliphatic amines are flammable liquids.[2] While the flashpoint of this compound is not documented, its structural similarity to other flammable amines necessitates that it be treated as a flammable substance. Vapors may be heavier than air and can travel to a source of ignition and flash back.

Toxicity

Aliphatic amines can be toxic if inhaled, ingested, or absorbed through the skin.[2] Systemic effects following exposure can include impacts on the central nervous system. Given the lack of specific data for this compound, it is prudent to assume it may be toxic by all routes of exposure.

Occupational Exposure Limits (OELs) - A Comparative Analysis

A review of established OELs for structurally related aliphatic amines reveals a significant data gap for C5-C8 compounds. This underscores the need for a highly conservative approach to controlling exposure.

| Compound | CAS Number | NIOSH REL | OSHA PEL | ACGIH TLV® |

| n-Butylamine (C4) | 109-73-9 | C 5 ppm (15 mg/m³) [skin] | C 5 ppm (15 mg/m³) [skin] | C 5 ppm (15 mg/m³) [skin] |

| Pentylamine (C5) | 110-58-7 | Not Established | Not Established | Not Established |

| Hexylamine (C6) | 111-26-2 | Not Established | Not Established | Not Established |

| Heptylamine (C7) | 111-68-2 | Not Established | Not Established | Not Established |

| This compound (C8) | 53907-81-6 | Not Established | Not Established | Not Established |

| Octylamine (C8) | 111-86-4 | Not Established | Not Established | Not Established |

REL = Recommended Exposure Limit; PEL = Permissible Exposure Limit; TLV = Threshold Limit Value; C = Ceiling Limit. A skin notation indicates the potential for significant contribution to the overall exposure by the cutaneous route.

Section 3: Risk Management and Control - A Framework for Safe Handling

The absence of comprehensive safety data necessitates a multi-layered approach to risk management, combining engineering controls, administrative procedures, and personal protective equipment.

Caption: A workflow for establishing safe handling protocols for chemicals with limited safety data.

Section 4: Standard Operating Procedures (SOPs)

The following protocols are designed to minimize exposure and mitigate risks during the handling of this compound.

Personal Protective Equipment (PPE)

A baseline of the following PPE is mandatory for all work with this compound:

-

Eye and Face Protection: Chemical splash goggles and a face shield are required.

-

Skin Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are essential. Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Always consult the glove manufacturer's resistance chart for specific breakthrough times.

-

Respiratory Protection: All handling of this compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors.

Engineering Controls

-

Chemical Fume Hood: All transfers, manipulations, and reactions involving this compound must be performed within a properly functioning chemical fume hood.

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of fugitive vapors.

-

Eyewash and Safety Shower: An accessible and tested eyewash station and safety shower must be located in the immediate work area.

Handling and Storage

-

Handling:

-

Before use, ensure all necessary PPE is donned correctly.

-

Work exclusively within a chemical fume hood.

-

Use spark-proof tools and equipment.

-

Ground and bond containers when transferring material to prevent static discharge.

-

Avoid contact with skin, eyes, and clothing.

-

Keep containers tightly closed when not in use.

-

-

Storage:

-

Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.

-

Keep containers in a designated corrosives storage cabinet.

-

Segregate from incompatible materials, particularly acids, strong oxidizing agents, acid anhydrides, and acid chlorides.

-

Section 5: Emergency Procedures

Spill Response

A decision tree for responding to a spill of this compound is presented below.

References

An In-depth Technical Guide to the Reactivity of the Primary Amine in 5-Methyl-2-heptanamine

This guide provides a comprehensive technical overview of the chemical reactivity of the primary amino group in 5-Methyl-2-heptanamine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles with practical, field-proven insights into the key reactions governing this versatile aliphatic amine. We will explore the structural nuances that dictate its reactivity, provide detailed experimental protocols for its principal transformations, and explain the causal relationships behind methodological choices.

Introduction: Structural and Electronic Profile of this compound

This compound is a primary aliphatic amine characterized by an eight-carbon backbone.[1][2] Its structure presents two key features that govern the reactivity of the amino group:

-

The Primary Amino Group (-NH₂): The nitrogen atom possesses a lone pair of electrons, making it a potent nucleophile and a Brønsted-Lowry base.[3][4][5] This lone pair is the epicenter of the molecule's reactivity, readily attacking electron-deficient centers.

-

The Alkyl Framework: The branched C₈H₁₇ alkyl chain influences reactivity through two primary mechanisms:

-

Inductive Effect: Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom. This enhances the nucleophilicity and basicity of the amine compared to ammonia.[5][6]

-

Steric Hindrance: The carbon chain, particularly the methyl group at the 5-position and the attachment of the amino group to a secondary carbon (C-2), creates a sterically encumbered environment around the nitrogen. This bulk can impede the approach of electrophiles, modulating reaction rates.[7][8]

-

Below is the structure of this compound, highlighting the reactive primary amine site.

Caption: Structure of this compound (C₈H₁₉N).

Physicochemical Properties

A summary of key properties for this compound is essential for experimental design, particularly for solvent selection and purification strategies.

| Property | Value | Source |

| Molecular Formula | C₈H₁₉N | [1][2][9] |

| Molecular Weight | 129.24 g/mol | [1] |

| Boiling Point | 157-157.5 °C | [9] |

| pKa (Predicted) | 11.04 ± 0.35 | [2] |

| LogP | 2.86 | [9] |

Core Reactivity: Nucleophilic Substitution

The dominant reactivity of this compound is its behavior as a nucleophile.[3] A quintessential example is the N-alkylation reaction with alkyl halides, which proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[10]

N-Alkylation with Alkyl Halides

In this reaction, the amine's lone pair attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group.

Mechanism of N-Alkylation

Caption: Generalized Sₙ2 mechanism for primary amine alkylation.

Causality and Experimental Control: A significant challenge in the alkylation of primary amines is over-alkylation .[10][11] The secondary amine product (R-NHR') is often more nucleophilic than the starting primary amine, leading it to compete for the remaining alkyl halide and form a tertiary amine and subsequently a quaternary ammonium salt.[12][13]

To achieve selective mono-alkylation, two strategies are paramount:

-

Use of Excess Amine: Employing a large excess of this compound ensures that the alkyl halide is statistically more likely to react with the primary amine than the newly formed, lower-concentration secondary amine.[14][15]

-

Controlled Deprotonation/Protonation: A more sophisticated strategy involves using the amine hydrobromide salt. Under carefully controlled basic conditions, the reactant primary amine is selectively deprotonated to react, while the product secondary amine remains protonated and non-nucleophilic.[16]

Self-Validating Protocol for Mono-Alkylation

This protocol details the direct alkylation of this compound with 1-bromobutane to yield N-butyl-5-methyl-2-heptanamine, employing an excess of the primary amine to favor mono-substitution.

Step-by-Step Methodology:

-

Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (5.17 g, 40 mmol, 4.0 eq.) in 30 mL of acetonitrile.

-

Addition of Alkyl Halide: Add 1-bromobutane (1.37 g, 10 mmol, 1.0 eq.) dropwise to the stirred solution at room temperature.

-

Reaction Execution: Heat the mixture to reflux (approx. 82 °C) and maintain for 12-18 hours. The formation of a white precipitate (this compound hydrobromide) will be observed.

-

Monitoring: Track the consumption of 1-bromobutane using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After cooling to room temperature, filter off the hydrobromide salt. Concentrate the filtrate under reduced pressure to remove the excess primary amine and solvent.

-

Extraction: Dissolve the residue in 50 mL of diethyl ether and wash with 1 M NaOH (2 x 20 mL) to remove any remaining salt, followed by brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude secondary amine.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain the pure N-butyl-5-methyl-2-heptanamine.

Core Reactivity: Acylation

Acylation is a robust and highly reliable reaction for primary amines, leading to the formation of stable amide products.[17][18] The reaction typically involves an acyl chloride or acid anhydride and proceeds via a nucleophilic addition-elimination mechanism.[19][20][21]

Mechanism of N-Acylation

Caption: Nucleophilic addition-elimination mechanism for amine acylation.

Causality and Experimental Control: The reaction produces hydrogen chloride (HCl) as a byproduct.[22] Since amines are basic, this HCl will react with any available amine (starting material or product) to form a non-nucleophilic ammonium salt, effectively halting the reaction. To prevent this, the reaction is conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine.[18][23] This base serves as an "acid scavenger," neutralizing the HCl as it is formed and allowing the acylation to proceed to completion.

Self-Validating Protocol for Acylation (Schotten-Baumann Reaction)

This protocol describes the synthesis of N-(5-methylheptan-2-yl)acetamide from this compound and acetyl chloride.

Step-by-Step Methodology:

-

Reactant Preparation: In a 100 mL three-necked flask fitted with a dropping funnel and a magnetic stirrer, dissolve this compound (2.58 g, 20 mmol, 1.0 eq.) and pyridine (1.90 g, 24 mmol, 1.2 eq.) in 40 mL of dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Acylating Agent: Add acetyl chloride (1.73 g, 22 mmol, 1.1 eq.), dissolved in 10 mL of DCM, dropwise from the dropping funnel over 20 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Monitoring: Monitor the disappearance of the starting amine by TLC (staining with ninhydrin, which visualizes primary amines).

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 25 mL) to remove pyridine and excess amine, followed by saturated sodium bicarbonate solution (1 x 25 mL), and finally brine (1 x 25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude amide is often of high purity. If necessary, it can be recrystallized from an appropriate solvent system (e.g., ethyl acetate/hexanes) or purified by column chromatography.

Core Reactivity: Reductive Amination

Reductive amination is a highly versatile and efficient method for forming C-N bonds, effectively serving as a powerful N-alkylation strategy.[24] This one-pot procedure involves the reaction of the amine with an aldehyde or ketone to form an imine (or enamine) intermediate, which is then reduced in situ to the target amine.[12][24]

Causality and Experimental Control: The key to this reaction's success is the choice of reducing agent. The agent must be reactive enough to reduce the C=N bond of the imine but not so powerful that it reduces the starting carbonyl compound before the imine can form. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this purpose. It is a mild and selective reducing agent that is particularly effective for reductive aminations.[24]

Workflow and Protocol for Reductive Amination

This workflow outlines the synthesis of N-benzyl-5-methyl-2-heptanamine from this compound and benzaldehyde.

Experimental Workflow Diagram

Caption: Workflow for a one-pot reductive amination experiment.